Molecular Formula and MW Differentiation vs. Non-Methylated Pyrazole Analog
The target compound possesses a molecular formula of C9H18N4 with a molecular weight of 182.27 g/mol, compared to N1,N1-dimethyl-N2-(1H-pyrazol-3-yl)ethane-1,2-diamine which has C7H14N4 and MW 154.21 g/mol . The additional CH3 substituent on the pyrazole nitrogen in the target compound adds 14 Da mass and eliminates the pyrazole NH as a hydrogen bond donor, reducing HBD count from 2 (comparator) to 1 . This alteration is critical for downstream design of CNS-penetrant molecules where HBD count influences passive permeability and is often constrained to ≤3 for oral bioavailability [1].
| Evidence Dimension | Molecular weight and hydrogen bond donor count |
|---|---|
| Target Compound Data | C9H18N4, MW 182.27, HBD = 1 |
| Comparator Or Baseline | N1,N1-dimethyl-N2-(1H-pyrazol-3-yl)ethane-1,2-diamine: C7H14N4, MW 154.21, HBD = 2 |
| Quantified Difference | ΔMW = +28.06 Da; ΔHBD = -1 |
| Conditions | Calculated from molecular formula; HBD count derived from chemical structure |
Why This Matters
The reduced HBD count of the target compound may be preferable in early-stage drug discovery when optimizing CNS drug-like properties where the number of hydrogen bond donors is a key parameter.
- [1] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
